1-Epi-Edoxaban-d6 is a deuterated derivative of Edoxaban, an oral anticoagulant that functions as a direct factor Xa inhibitor. This compound is particularly significant in pharmacological research and development, providing insights into drug metabolism and pharmacokinetics due to its isotopic labeling. The use of deuterium in drug design can enhance the stability and metabolic profile of pharmaceutical compounds.
1-Epi-Edoxaban-d6 is derived from Edoxaban, which is synthesized through various chemical processes involving multiple steps and reagents. The deuterated form is typically produced to facilitate studies involving mass spectrometry and other analytical techniques.
1-Epi-Edoxaban-d6 belongs to the class of anticoagulants specifically categorized as direct factor Xa inhibitors. It is classified under the broader category of antithrombotic agents, which are used to prevent and treat thromboembolic disorders.
The synthesis of 1-Epi-Edoxaban-d6 involves several key steps, typically starting from precursor compounds that undergo various transformations. The general synthetic route may include:
The detailed synthesis process may involve:
1-Epi-Edoxaban-d6 retains the core structure of Edoxaban but includes deuterium substitutions at specific positions on the molecule. The general molecular formula for Edoxaban is , while 1-Epi-Edoxaban-d6 would have a modified formula reflecting the presence of deuterium.
The molecular weight of Edoxaban is approximately 453.9 g/mol, and the isotopic substitution would slightly alter this value depending on the number of hydrogen atoms replaced by deuterium.
The primary chemical reactions involving 1-Epi-Edoxaban-d6 include:
The reactions are typically monitored using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, which provide insights into the metabolic fate of the compound.
1-Epi-Edoxaban-d6 acts by selectively inhibiting factor Xa in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing fibrin formation and thrombus development.
Studies indicate that Edoxaban has a rapid onset of action with peak plasma concentrations occurring within 1 to 2 hours post-administration. The pharmacokinetic profile can be further elucidated using its deuterated form, allowing for precise measurements in metabolic studies.
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) are crucial for confirming the identity and purity of 1-Epi-Edoxaban-d6 during synthesis and characterization.
1-Epi-Edoxaban-d6 is primarily used in pharmacokinetic studies to understand drug metabolism, absorption, distribution, metabolism, and excretion (ADME) processes. Its isotopic labeling allows researchers to trace metabolic pathways more accurately and assess how modifications affect biological activity.
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: